AF12198

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

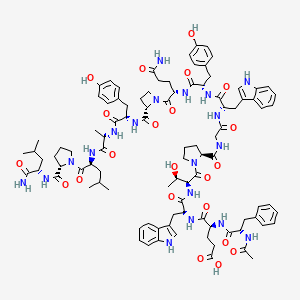

(4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]azetidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H123N19O22/c1-51(2)41-69(83(98)124)107-92(133)77-24-16-38-113(77)95(136)75(42-52(3)4)111-84(125)53(5)102-86(127)71(44-57-25-29-61(118)30-26-57)110-93(134)78-37-40-115(78)94(135)68(33-35-79(97)120)106-88(129)72(45-58-27-31-62(119)32-28-58)108-89(130)73(46-59-48-99-65-21-13-11-19-63(59)65)104-80(121)50-101-91(132)76-23-15-39-114(76)96(137)82(54(6)116)112-90(131)74(47-60-49-100-66-22-14-12-20-64(60)66)109-85(126)67(34-36-81(122)123)105-87(128)70(103-55(7)117)43-56-17-9-8-10-18-56/h8-14,17-22,25-32,48-49,51-54,67-78,82,99-100,116,118-119H,15-16,23-24,33-47,50H2,1-7H3,(H2,97,120)(H2,98,124)(H,101,132)(H,102,127)(H,103,117)(H,104,121)(H,105,128)(H,106,129)(H,107,133)(H,108,130)(H,109,126)(H,110,134)(H,111,125)(H,112,131)(H,122,123)/t53-,54+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASLMBMCJADVGR-XQDBXYBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N5CC[C@H]5C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H123N19O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1895.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of AF12198

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL-1RI). By competitively inhibiting the binding of the pro-inflammatory cytokines interleukin-1α (IL-1α) and interleukin-1β (IL-1β), this compound effectively blocks the downstream signaling cascade that drives inflammatory responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Competitive Antagonism of IL-1RI

This compound is a synthetic 15-mer peptide that acts as a selective antagonist for the human type I interleukin-1 receptor (IL-1RI). The primary mechanism of action of this compound is the competitive inhibition of the binding of IL-1α and IL-1β to IL-1RI. By occupying the receptor binding site without initiating a downstream signal, this compound effectively blocks the pro-inflammatory signaling cascade mediated by IL-1. This targeted antagonism of IL-1RI makes this compound a promising candidate for the therapeutic intervention in a range of inflammatory diseases.

The selectivity of this compound is a key feature of its pharmacological profile. It exhibits a high affinity for the human IL-1RI, while demonstrating significantly lower affinity for the human type II IL-1 receptor and the murine type I IL-1 receptor. This specificity minimizes off-target effects and enhances its potential as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the binding affinity and inhibitory activity of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | IC50 Value |

| Human Type I IL-1 Receptor (IL-1RI) | 8 nM |

| Human Type II IL-1 Receptor | > 6.7 µM |

| Murine Type I IL-1 Receptor | > 200 µM |

Table 2: In Vitro Inhibitory Activity of this compound

| Assay | Cell Type | Inhibitory Concentration (IC50) |

| IL-1-induced IL-8 Production | Human Dermal Fibroblasts | 25 nM |

| IL-1-induced ICAM-1 Expression | Human Endothelial Cells | 9 nM |

Table 3: Ex Vivo Inhibitory Activity of this compound

| Assay | Species | Inhibitory Concentration (IC50) |

| IL-1-induced IL-6 Production in Whole Blood | Human | 15 µM |

| IL-1-induced IL-6 Production in Whole Blood | Cynomolgus Monkey | 17 µM |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using Graphviz.

Caption: IL-1 signaling pathway and its inhibition by this compound.

Caption: Workflow for in vitro IL-8 and ICAM-1 inhibition assays.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature and standard laboratory techniques.

IL-1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human IL-1RI.

-

Cell Culture: Culture human cells expressing IL-1RI (e.g., human dermal fibroblasts) to confluence in appropriate cell culture plates.

-

Radioligand Preparation: Prepare a stock solution of radiolabeled IL-1 (e.g., ¹²⁵I-IL-1α).

-

Competition Assay:

-

Wash the cultured cells with a binding buffer.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Add a constant, low concentration of radiolabeled IL-1 to all wells.

-

Incubate the plate at 4°C for a sufficient time to reach binding equilibrium.

-

-

Washing: Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Detection: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled IL-1.

In Vitro Inhibition of IL-1-Induced IL-8 Production

This protocol details the measurement of this compound's ability to inhibit IL-1-induced IL-8 secretion from human dermal fibroblasts.

-

Cell Culture: Seed human dermal fibroblasts in 96-well plates and grow to confluence.

-

Treatment:

-

Starve the cells in a low-serum medium for 24 hours.

-

Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with a sub-maximal concentration of recombinant human IL-1β.

-

Include control wells with no treatment, IL-1β alone, and this compound alone.

-

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Supernatant Collection: Collect the cell culture supernatants from each well.

-

ELISA for IL-8:

-

Coat a 96-well ELISA plate with a capture antibody specific for human IL-8.

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and a standard curve of recombinant human IL-8 to the plate.

-

Incubate, then wash the plate.

-

Add a biotinylated detection antibody specific for human IL-8.

-

Incubate, then wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate, then wash the plate.

-

Add a TMB substrate and stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve and determine the concentration of IL-8 in each sample. Calculate the IC50 value for this compound.

In Vitro Inhibition of IL-1-Induced ICAM-1 Expression

This protocol outlines the procedure to assess the effect of this compound on IL-1-induced Intercellular Adhesion Molecule-1 (ICAM-1) expression on human endothelial cells.

-

Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) in 96-well plates and grow to form a monolayer.

-

Treatment:

-

Pre-incubate the HUVEC monolayer with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with recombinant human IL-1β.

-

Include appropriate controls.

-

-

Incubation: Incubate the plates for 12-24 hours at 37°C.

-

Cell-Based ELISA for ICAM-1:

-

Fix the cells in the wells with paraformaldehyde.

-

Block the cells to prevent non-specific antibody binding.

-

Add a primary antibody specific for human ICAM-1 to each well.

-

Incubate, then wash the cells.

-

Add an HRP-conjugated secondary antibody.

-

Incubate, then wash the cells.

-

Add a TMB substrate and stop the reaction.

-

Measure the absorbance at 450 nm.

-

-

Data Analysis: Normalize the absorbance values to the control wells and calculate the IC50 value for this compound.

Ex Vivo Inhibition of IL-1-Induced IL-6 Production in Whole Blood

This protocol describes the assessment of this compound's activity in a more physiologically relevant ex vivo setting using whole blood from cynomolgus monkeys.

-

Blood Collection: Collect fresh whole blood from cynomolgus monkeys into heparinized tubes.

-

Treatment:

-

Aliquot the whole blood into tubes.

-

Add varying concentrations of this compound to the blood samples.

-

Add a stimulating agent, such as lipopolysaccharide (LPS) or recombinant human IL-1β, to induce IL-6 production.

-

Include appropriate controls.

-

-

Incubation: Incubate the blood samples at 37°C with gentle shaking for a specified period (e.g., 6-24 hours).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

ELISA for IL-6: Measure the concentration of IL-6 in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions as described in the IL-8 protocol.

-

Data Analysis: Determine the concentration of IL-6 in each plasma sample and calculate the IC50 value for this compound.

Conclusion

This compound is a well-characterized, potent, and selective peptide antagonist of the human IL-1RI. Its mechanism of action, centered on the competitive inhibition of IL-1 binding, has been robustly demonstrated through a series of in vitro and ex vivo experiments. The quantitative data on its binding affinity and inhibitory concentrations highlight its potential as a targeted therapeutic for a variety of inflammatory conditions. The detailed protocols provided in this guide offer a framework for the further investigation and development of this compound and other IL-1RI antagonists.

AF12198: A Potent and Selective Peptide Antagonist of the Human Interleukin-1 Receptor Type I

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AF12198, a novel 15-mer peptide identified through phage display library screening, which acts as a potent and selective antagonist of the human Interleukin-1 (IL-1) receptor type I (IL-1RI). This compound has demonstrated significant inhibitory activity in both in vitro and in vivo models of IL-1-mediated inflammation, positioning it as a valuable tool for research into IL-1 signaling and as a potential therapeutic candidate for inflammatory diseases. This document details the mechanism of action of this compound, presents its key quantitative data in a structured format, outlines the detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

Interleukin-1 (IL-1), existing in two primary forms, IL-1α and IL-1β, is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response.[1] Dysregulation of IL-1 signaling is implicated in a wide range of inflammatory and autoimmune diseases. The biological activities of IL-1 are mediated through its binding to the type I IL-1 receptor (IL-1RI), which initiates a downstream signaling cascade leading to the expression of numerous pro-inflammatory genes.[2] Consequently, the development of antagonists that can selectively block the interaction of IL-1 with IL-1RI is a key strategy for therapeutic intervention.

This compound is a 15-amino acid peptide (Ac-FEWTPGWYQJYALPL-NH2, where J represents the unnatural amino acid 2-azetidine-1-carboxylic acid) that has emerged from the screening of phage display libraries as a potent and selective antagonist of human IL-1RI.[1] This guide provides an in-depth analysis of the available scientific data on this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the human IL-1RI. It selectively binds to the receptor, thereby preventing the binding of the endogenous agonists, IL-1α and IL-1β. This blockade of ligand binding prevents the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), a crucial step for the formation of a functional signaling complex and the subsequent activation of intracellular signaling pathways.[1] The result is the inhibition of downstream events, including the activation of transcription factors like NF-κB and the expression of pro-inflammatory mediators such as interleukin-8 (IL-8) and intercellular adhesion molecule-1 (ICAM-1).[1]

IL-1 Signaling Pathway and Inhibition by this compound

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity as an IL-1RI antagonist.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Type | IL-1 Induced Response | IC50 (nM) | Reference |

| IL-8 Production | Human Dermal Fibroblasts | IL-8 release | 25 | [1] |

| ICAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Cell surface ICAM-1 | 9 | [1] |

Table 2: Receptor Binding Selectivity of this compound

| Receptor Type | Species | Binding Activity | Reference |

| IL-1 Receptor Type I | Human | Selective Binding | [1] |

| IL-1 Receptor Type II | Human | No Significant Binding | [1] |

| IL-1 Receptor Type I | Murine | No Significant Binding | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Peptide Synthesis and Purification

This compound (Ac-FEWTPGWYQJYALPL-NH2) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

-

Synthesis: The peptide is assembled on a resin, typically Rink Amide resin for a C-terminal amide. Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed for the protection of the α-amino group of the amino acids. The unnatural amino acid, 2-azetidine-1-carboxylic acid (J), is incorporated using the same coupling chemistry. The N-terminus is acetylated on the resin prior to cleavage.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) with scavengers to prevent side reactions.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the final product is confirmed by analytical RP-HPLC and mass spectrometry.

Radioligand Binding Assay

This assay is performed to determine the binding affinity and selectivity of this compound to the IL-1 receptor.

-

Cell Culture and Membrane Preparation: Cells expressing the target receptor (e.g., human IL-1RI-transfected cells) are cultured to a high density. The cells are harvested and homogenized in a lysis buffer. The cell membranes are then isolated by centrifugation.

-

Binding Reaction: A fixed concentration of radiolabeled IL-1 (e.g., ¹²⁵I-IL-1α) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate the bound from the free radioligand. The radioactivity retained on the filter, representing the bound ligand, is measured using a gamma counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled IL-1 (IC50).

Workflow for Radioligand Binding Assay

IL-1-Induced IL-8 Production in Human Dermal Fibroblasts

This assay measures the ability of this compound to inhibit IL-1-induced production of the chemokine IL-8.

-

Cell Culture: Human dermal fibroblasts are cultured in appropriate media until confluent.

-

Stimulation: The cells are pre-incubated with varying concentrations of this compound for a defined period, followed by stimulation with a sub-maximal concentration of recombinant human IL-1β.

-

Sample Collection: After an incubation period (typically 24 hours), the cell culture supernatants are collected.

-

ELISA: The concentration of IL-8 in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of IL-8 production against the concentration of this compound.

IL-1-Induced ICAM-1 Expression in HUVECs

This cell-based ELISA measures the inhibitory effect of this compound on the expression of the cell adhesion molecule ICAM-1.

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates and grown to confluence.

-

Stimulation: The cells are treated with different concentrations of this compound prior to stimulation with recombinant human IL-1β.

-

Cell-Based ELISA: After stimulation, the cells are fixed and incubated with a primary antibody specific for human ICAM-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric substrate is then added, and the absorbance is measured to quantify the level of ICAM-1 expression.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of this compound.

In Vivo Antagonist Activity in Cynomolgus Monkeys

The in vivo efficacy of this compound is assessed by its ability to block IL-1-induced IL-6 production in cynomolgus monkeys.[1]

-

Animal Model: Cynomolgus monkeys are used for this study.

-

Drug Administration: this compound is administered as an intravenous infusion.

-

Ex Vivo Stimulation: Blood samples are collected before and during the infusion. The whole blood is then stimulated ex vivo with recombinant human IL-1β to induce IL-6 production.

-

IL-6 Measurement: The concentration of IL-6 in the plasma is determined by a specific ELISA.

-

Data Analysis: The ability of the in vivo administered this compound to block the ex vivo IL-1-induced IL-6 production is evaluated.

Logical Flow of this compound Characterization

Conclusion

This compound is a well-characterized, potent, and selective peptide antagonist of the human IL-1RI. The data presented in this guide highlight its potential as a valuable research tool for dissecting the complexities of IL-1 signaling and as a promising starting point for the development of novel anti-inflammatory therapeutics. The detailed experimental protocols provided herein should enable researchers to further investigate the properties of this compound and similar molecules.

References

- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An ex vivo method for studying inflammation in cynomolgus monkeys: analysis of interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of AF12198: A Potent Peptide Antagonist of the Human Interleukin-1 Receptor

A Technical Whitepaper

Abstract

AF12198 is a novel, low molecular weight peptide antagonist that selectively targets the human type I interleukin-1 (IL-1) receptor. Discovered through the screening of phage display peptide libraries, this 15-mer peptide, with the sequence Ac-FEWTPGWYQJYALPL-NH2, incorporates the unnatural amino acid 2-azetidine-1-carboxylic acid (J) and demonstrates potent in vitro and in vivo antagonism of IL-1-mediated inflammatory responses.[1] This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Interleukin-1 (IL-1), existing as two primary forms, IL-1α and IL-1β, is a pleiotropic cytokine that plays a central role in initiating and amplifying the inflammatory cascade.[1] Dysregulation of IL-1 signaling is implicated in a wide range of inflammatory and autoimmune diseases. The biological activities of IL-1 are mediated through its binding to the type I IL-1 receptor (IL-1RI), which then recruits the IL-1 receptor accessory protein (IL-1RAcP) to form a signaling-competent ternary complex.[2][3] This complex initiates a downstream signaling cascade involving the recruitment of MyD88, activation of IRAK kinases, and subsequent activation of transcription factors such as NF-κB and AP-1, leading to the expression of numerous pro-inflammatory genes.[1][2][3]

The development of antagonists that can effectively block the IL-1/IL-1RI interaction is a key therapeutic strategy for mitigating IL-1-driven pathologies. This compound emerged from this endeavor as a potent and selective peptide-based antagonist.

Discovery of this compound: Phage Display Screening

This compound was identified through the screening of recombinant peptide libraries displayed on the surface of bacteriophage.[1] This powerful technique allows for the rapid survey of vast numbers of peptide variants to identify those with high affinity for a specific target, in this case, the extracellular domain of the human type I IL-1 receptor.

Experimental Protocol: Phage Display Library Screening

The following protocol is a representative methodology for the screening of phage display peptide libraries to identify IL-1 receptor antagonists.

-

Target Immobilization: The extracellular domain of the human type I IL-1 receptor is immobilized on the surface of microtiter plate wells.

-

Library Incubation: A highly diverse phage display peptide library is incubated with the immobilized receptor, allowing for the binding of phage particles displaying peptides with affinity for the target.

-

Washing: Non-bound and weakly-bound phage are removed through a series of stringent washing steps.

-

Elution: Phage particles that remain bound to the receptor are eluted, typically by altering the pH or using a competitive ligand.

-

Amplification: The eluted phage are amplified by infecting a suitable bacterial host, thereby enriching the population of phage displaying receptor-binding peptides.

-

Iterative Screening: The amplified phage pool is subjected to further rounds of binding, washing, and elution to progressively select for the highest affinity binders.

-

Clone Characterization: Individual phage clones from the enriched pool are isolated, and the DNA encoding the displayed peptide is sequenced to determine its amino acid sequence.

In Vitro Characterization of this compound

The in vitro activity of this compound was assessed by its ability to inhibit IL-1-induced cellular responses in relevant human cell types. Specifically, its effect on the production of interleukin-8 (IL-8) by human dermal fibroblasts and the expression of intercellular adhesion molecule-1 (ICAM-1) on human umbilical vein endothelial cells (HUVECs) was evaluated.[1]

Inhibition of IL-1-induced IL-8 Production

Experimental Protocol: IL-8 Production Assay

-

Cell Culture: Human dermal fibroblasts are cultured in appropriate media until confluent.

-

Stimulation: The cells are pre-incubated with varying concentrations of this compound for a specified period. Subsequently, they are stimulated with a pro-inflammatory concentration of human IL-1β.

-

Supernatant Collection: After an incubation period, the cell culture supernatants are collected.

-

ELISA: The concentration of IL-8 in the supernatants is quantified using a standard enzyme-linked immunosorbent assay (ELISA) protocol.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound is determined by plotting the percentage of inhibition of IL-8 production against the concentration of this compound.

Inhibition of IL-1-induced ICAM-1 Expression

Experimental Protocol: ICAM-1 Expression Assay

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in microtiter plates.

-

Treatment: The HUVECs are treated with IL-1β in the presence or absence of varying concentrations of this compound.

-

Incubation: The cells are incubated for a period sufficient to induce ICAM-1 expression.

-

Immunostaining: The cells are fixed and stained with a primary antibody specific for human ICAM-1, followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.

-

Quantification: The level of ICAM-1 expression is quantified by measuring the absorbance or fluorescence, and the IC50 value for this compound is calculated.

Quantitative In Vitro Data

| Assay | Cell Type | Stimulus | Measured Endpoint | This compound IC50 (nM) |

| IL-8 Production | Human Dermal Fibroblasts | IL-1β | IL-8 Concentration | 25[1] |

| ICAM-1 Expression | Endothelial Cells | IL-1β | ICAM-1 Expression | 9[1] |

In Vivo Evaluation of this compound

The in vivo efficacy of this compound was demonstrated in cynomolgus monkeys. The study focused on the ability of this compound to block the ex vivo induction of interleukin-6 (IL-6) in whole blood following an intravenous infusion of the peptide.[1]

Experimental Protocol: Ex Vivo IL-6 Induction Assay

-

Animal Dosing: Cynomolgus monkeys receive an intravenous infusion of this compound.

-

Blood Collection: Blood samples are collected at various time points before and during the infusion.

-

Ex Vivo Stimulation: Aliquots of whole blood are stimulated with a pro-inflammatory concentration of IL-1β.

-

Incubation: The blood samples are incubated to allow for the production of IL-6.

-

Plasma Separation: Plasma is separated from the blood cells by centrifugation.

-

ELISA: The concentration of IL-6 in the plasma is measured by ELISA.

-

Analysis: The inhibitory effect of the in vivo administered this compound on ex vivo IL-1β-induced IL-6 production is determined.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the human type I IL-1 receptor. By binding to IL-1RI, it prevents the binding of both IL-1α and IL-1β, thereby blocking the formation of the IL-1RI/IL-1RAcP signaling complex and inhibiting the downstream inflammatory cascade.

Conclusion

This compound represents a significant advancement in the development of small molecule antagonists for the IL-1 receptor. Its discovery through phage display technology highlights the power of this platform for identifying novel peptide-based therapeutics. The potent in vitro and in vivo activity of this compound, coupled with its selectivity for the human type I IL-1 receptor, underscores its potential as a therapeutic agent for the treatment of IL-1-mediated inflammatory diseases. Further preclinical and clinical development would be necessary to fully elucidate its therapeutic utility.

References

AF12198 Peptide: A Technical Guide to its Sequence, Structure, and Function as an IL-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a synthetic 15-mer peptide that has demonstrated significant potential as a selective antagonist of the human type I interleukin-1 (IL-1) receptor.[1][2] By competitively inhibiting the binding of IL-1, this compound effectively blocks downstream inflammatory signaling pathways, making it a molecule of interest for therapeutic applications in inflammatory diseases. This technical guide provides a comprehensive overview of the this compound peptide, including its sequence, biochemical properties, and the experimental methodologies used for its characterization.

This compound Peptide Sequence and Properties

The this compound peptide is a 15-amino acid sequence with a molecular weight of approximately 1800-2000 Daltons. A notable feature of its composition is the inclusion of an unnatural amino acid, 2-azetidine-1-carboxylic acid, denoted as 'J'. The N-terminus is acetylated (Ac) and the C-terminus is amidated (NH2), modifications that typically enhance peptide stability and bioactivity.

Sequence: Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-J-Tyr-Ala-Leu-Pro-Leu-NH2[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Full Name | Ac-FEWTPGWYQJYALPL-NH2 | [2] |

| Length | 15 amino acids | [2] |

| Unnatural Amino Acid | J (2-azetidine-1-carboxylic acid) | [2] |

| N-terminus Modification | Acetylation (Ac) | [2] |

| C-terminus Modification | Amidation (NH2) | [2] |

Biological Activity and Quantitative Data

This compound functions as a potent and selective antagonist of the human type I IL-1 receptor (IL-1RI).[1][2] It exhibits high-affinity binding to IL-1RI, thereby preventing the binding of both IL-1α and IL-1β and inhibiting the subsequent pro-inflammatory signaling cascade.[1] The peptide shows significantly lower affinity for the human type II IL-1 receptor and the murine type I IL-1 receptor, highlighting its specificity.[1][2]

Table 2: In Vitro Inhibitory Activity of this compound

| Assay | Cell Type | Inhibitory Concentration (IC50) | Reference |

| IL-1-induced IL-8 Production | Human Dermal Fibroblasts | 25 nM | [1][2] |

| IL-1-induced ICAM-1 Expression | Human Endothelial Cells | 9 nM | [1][2] |

| IL-1α Binding to human Type I IL-1R | - | 8 nM | |

| IL-1α Binding to human Type II IL-1R | - | > 6.7 µM | |

| IL-1α Binding to murine Type I IL-1R | - | > 200 µM |

In vivo studies in cynomolgus monkeys have demonstrated that intravenous infusion of this compound can effectively block the systemic inflammatory response induced by IL-1, as measured by the reduction of IL-6 production.[1][2]

Structure

Detailed structural information for the this compound peptide, such as a high-resolution 3D structure determined by X-ray crystallography or NMR spectroscopy, is not publicly available. However, a study on a different 21-amino acid peptide antagonist bound to the IL-1 receptor type 1 revealed that the peptide binds at the junction of domains 1 and 2 of the receptor.[3] This provides insight into the potential binding mode of peptide antagonists like this compound.

Experimental Protocols

The following sections outline the general methodologies that are likely employed for the synthesis, purification, and biological characterization of the this compound peptide.

Peptide Synthesis and Purification

This compound is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Synthesis Workflow:

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Protocol:

-

Resin Preparation: Rink Amide resin is swelled in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid, including the unnatural amino acid Fmoc-J-OH, is activated with a coupling agent like HBTU in the presence of a base such as DIEA and coupled to the free amine on the resin.

-

Washing: The resin is washed with DMF to remove excess reagents.

-

Iteration: Steps 2-4 are repeated for each amino acid in the sequence.

-

Acetylation: The N-terminus is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

In Vitro Bioassays

This assay measures the ability of this compound to inhibit the production of the chemokine IL-8 from human dermal fibroblasts stimulated with IL-1.

Experimental Workflow:

Caption: Workflow for IL-1-induced IL-8 Production Assay.

Protocol:

-

Cell Culture: Human dermal fibroblasts are cultured in appropriate media and seeded into 96-well plates.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a specified time.

-

Stimulation: Recombinant human IL-1β is added to the wells to stimulate IL-8 production.

-

Incubation: The plates are incubated for approximately 24 hours.

-

ELISA: The concentration of IL-8 in the cell culture supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of IL-8 production against the concentration of this compound.

This assay assesses the ability of this compound to block the upregulation of the adhesion molecule ICAM-1 on human endothelial cells in response to IL-1 stimulation.

Protocol:

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured and seeded into 96-well plates.

-

Pre-incubation: Cells are treated with different concentrations of this compound.

-

Stimulation: Recombinant human IL-1β is added to induce ICAM-1 expression.

-

Incubation: The cells are incubated for a period sufficient to allow for ICAM-1 expression (e.g., 6-24 hours).

-

Detection: ICAM-1 expression is quantified. This can be done using a cell-based ELISA, where a primary antibody against ICAM-1 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

-

Data Analysis: The absorbance is measured, and the IC50 value is determined by plotting the inhibition of ICAM-1 expression against the this compound concentration.

Signaling Pathway

This compound exerts its antagonistic effect by blocking the initial step of the IL-1 signaling cascade. By preventing IL-1 from binding to IL-1RI, it inhibits the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the subsequent formation of the active receptor complex. This, in turn, prevents the downstream activation of intracellular signaling molecules such as MyD88, IRAKs, and TRAF6, ultimately leading to the inhibition of NF-κB and AP-1 activation and the suppression of pro-inflammatory gene expression.

Caption: IL-1 Signaling Pathway and the inhibitory action of this compound.

Conclusion

This compound is a well-characterized synthetic peptide that serves as a potent and selective antagonist of the human IL-1 receptor type I. Its ability to inhibit IL-1-mediated inflammation in vitro and in vivo makes it a valuable tool for research into IL-1 signaling and a potential lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols outlined in this guide provide a foundation for the synthesis and functional characterization of this compound and similar peptide-based modulators of cytokine receptors. Further investigation into the precise three-dimensional structure of this compound, both alone and in complex with its receptor, would provide invaluable insights for the rational design of next-generation IL-1 antagonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. X-ray crystal structure of a small antagonist peptide bound to interleukin-1 receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity and Antagonistic Action of AF12198 on IL-1R1

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed examination of AF12198, a synthetic peptide antagonist, and its specific binding interaction with the human Interleukin-1 Receptor, Type 1 (IL-1R1). It consolidates quantitative binding data, outlines relevant experimental methodologies, and illustrates the molecular pathways involved.

Introduction: this compound, a Selective IL-1R1 Antagonist

Interleukin-1 (IL-1), including its forms IL-1α and IL-1β, is a potent cytokine central to the inflammatory response. Its signaling is mediated through the Interleukin-1 Receptor, Type 1 (IL-1R1), which, upon ligand binding, initiates a signaling cascade leading to the expression of numerous inflammatory genes.[1][2] Dysregulation of the IL-1 pathway is implicated in a wide range of inflammatory diseases.

This compound is a novel, low molecular weight 15-mer peptide (Ac-FEWTPGWYQJYALPL-NH2) that acts as a potent and selective antagonist of the human IL-1R1.[3] It functions by competitively inhibiting the binding of IL-1α and IL-1β to the receptor, thereby blocking downstream inflammatory signaling.[4] Its high selectivity for the human type I receptor over the type II receptor and murine type I receptor makes it a valuable tool for research and a potential therapeutic agent.[3]

Quantitative Binding and Inhibition Data

The binding affinity and inhibitory potency of this compound have been quantified through various in vitro assays. The data highlights its high affinity for human IL-1R1 and its effective blockage of IL-1-induced cellular responses. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target / Assay | Receptor Type | Species | IC50 Value | Reference |

| Competitive Binding (vs 125I-IL-1α) | IL-1R1 | Human | 8 nM | [5] |

| IL-1β Induced ICAM-1 Expression | IL-1R1 | Human (Endothelial Cells) | 9 nM | [3][5] |

| IL-1β Induced IL-8 Production | IL-1R1 | Human (Dermal Fibroblasts) | 25 nM | [3][5] |

| IL-1β Induced IL-6 Production | IL-1R1 | Human (Primate Blood) | 15 µM | [5] |

| IL-1β Induced IL-6 Production | IL-1R1 | Cynomolgus Monkey (Blood) | 17 µM | [5] |

| Competitive Binding | IL-1R2 | Human | > 6.7 µM | [5] |

| Competitive Binding | IL-1R1 | Murine | > 200 µM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity data. Below are generalized protocols for the key assays used to characterize this compound's activity.

Radioligand Competitive Binding Assay

This assay quantifies the ability of this compound to compete with a radiolabeled ligand (e.g., 125I-IL-1α) for binding to IL-1R1.

Objective: To determine the IC50 of this compound for IL-1R1.

Materials:

-

Cells or membranes expressing human IL-1R1.

-

Radiolabeled IL-1α (125I-IL-1α).

-

Unlabeled this compound at various concentrations.

-

Unlabeled IL-1Ra (for non-specific binding control).

-

Binding buffer.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Protocol:

-

Preparation: Prepare serial dilutions of this compound. The final concentrations should span a range expected to cover 0-100% inhibition.

-

Reaction Setup: In assay tubes, combine the IL-1R1-expressing membranes, a fixed concentration of 125I-IL-1α, and varying concentrations of this compound.

-

Controls:

-

Total Binding: Contains membranes and 125I-IL-1α only.

-

Non-specific Binding (NSB): Contains membranes, 125I-IL-1α, and a saturating concentration of unlabeled IL-1Ra to block all specific binding sites.

-

-

Incubation: Incubate the reactions to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[6]

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound or non-specifically bound radioligand.[6]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Functional Assay: Inhibition of IL-1 Induced IL-8 Production

This assay measures the ability of this compound to block the physiological response of cells to IL-1 stimulation, specifically the production of the chemokine IL-8.

Objective: To determine the functional inhibitory potency (IC50) of this compound.

Materials:

-

Human dermal fibroblasts.

-

Cell culture medium and reagents.

-

Recombinant human IL-1β.

-

This compound at various concentrations.

-

IL-8 ELISA kit.

Protocol:

-

Cell Culture: Plate human dermal fibroblasts in multi-well plates and grow to confluence.

-

Pre-treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound. Incubate for a defined period (e.g., 1 hour) to allow the antagonist to bind to the receptors.

-

Stimulation: Add a fixed, sub-maximal concentration of IL-1β to all wells (except the negative control) to stimulate IL-8 production.

-

Controls:

-

Negative Control: Cells with medium only (no this compound, no IL-1β).

-

Positive Control: Cells stimulated with IL-1β only (no this compound).

-

-

Incubation: Incubate the plates for a sufficient duration (e.g., 18-24 hours) to allow for IL-8 synthesis and secretion.

-

Sample Collection: Collect the cell culture supernatants from each well.

-

Quantification: Measure the concentration of IL-8 in the supernatants using a standard ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the data by setting the IL-8 production in the positive control as 100% and the negative control as 0%.

-

Plot the percentage of inhibition against the logarithm of this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Visualization of Pathways and Workflows

IL-1R1 Signaling and Antagonism by this compound

The binding of IL-1α or IL-1β to IL-1R1 induces the recruitment of the co-receptor IL-1RAcP.[7][8] This trimeric complex formation initiates an intracellular signaling cascade through the recruitment of adaptor proteins and subsequent activation of key transcription factors, including NF-κB and those in the MAPK pathway.[1][9] This leads to the transcription of pro-inflammatory genes. This compound competitively binds to IL-1R1, preventing IL-1 from binding and thereby inhibiting the formation of the signaling complex and all downstream events.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for an antagonist like this compound follows a structured workflow, from preparation of reagents to final data analysis and curve fitting.

References

- 1. Interleukin-1 (IL-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Alternative Pathways of IL-1 Activation, and Its Role in Health and Disease [frontiersin.org]

- 3. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 [pubmed.ncbi.nlm.nih.gov]

- 4. Interleukin-1 receptor antagonist: role in biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The Therapeutic Prospects of Targeting IL-1R1 for the Modulation of Neuroinflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of the IL-1 family in innate inflammation and acquired immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Interleukin-1/Interleukin-1 Receptor Antagonist Family of Cytokines in Long-Term Continuous Glucose Monitoring In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Activity of AF12198: A Potent and Species-Specific IL-1 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

AF12198 has emerged as a significant peptide-based antagonist of the human Interleukin-1 (IL-1) receptor, demonstrating notable potency and species selectivity. This guide provides a comprehensive overview of the activity of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways and workflows.

Core Compound Profile

This compound is a fifteen-amino-acid peptide with the sequence Ac-FEWTPGWYQJYALPL-NH2.[1] A key feature of this peptide is the incorporation of the unnatural amino acid, 2-azetidine-1-carboxylic acid, represented as 'J'.[1] It functions as a potent and selective antagonist of the human type I Interleukin-1 receptor (IL-1R1).[1][2][3][4][5][6]

Species-Specific Activity

The antagonistic activity of this compound is highly specific to primates, with demonstrated efficacy in humans and cynomolgus monkeys. Conversely, it shows no significant activity in murine models.

In Vitro Activity

This compound has been shown to be a potent inhibitor of IL-1-induced cellular responses in human cell lines. Specifically, it blocks the production of Interleukin-8 (IL-8) in human dermal fibroblasts and the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in endothelial cells.[1]

In Vivo Activity

In vivo studies have confirmed the activity of this compound in cynomolgus monkeys (Macaca fascicularis). When administered via intravenous infusion, this compound effectively blocks the ex vivo IL-1-induced production of Interleukin-6 (IL-6).[1]

Quantitative Data Summary

The following table summarizes the available quantitative data on the activity of this compound across different species and receptor subtypes.

| Species | Receptor/Assay | IC50 Value | Reference |

| Human | Type I IL-1 Receptor (IL-1R1) | 8 nM | [2][3][4][6] |

| Human | Type II IL-1 Receptor | > 6.7 µM | [2][3][4] |

| Human | IL-1-induced IL-8 Production (dermal fibroblasts) | 25 nM | [1] |

| Human | IL-1-induced ICAM-1 Expression (endothelial cells) | 9 nM | [1] |

| Murine | Type I IL-1 Receptor | > 200 µM | [2][3][4] |

| Cynomolgus Monkey | IL-1-induced IL-6 Production (ex vivo) | Not specified | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its antagonistic effect by competitively binding to the human type I IL-1 receptor (IL-1R1). This binding prevents the natural ligands, IL-1α and IL-1β, from interacting with the receptor, thereby inhibiting the initiation of the downstream signaling cascade that leads to the expression of inflammatory mediators.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in Akeson et al., 1996, Journal of Biological Chemistry. While the full text of this primary reference is not publicly accessible, the following summarizes the likely methodologies based on the publication's abstract and standard laboratory practices.

Receptor Binding Assay

A competitive binding assay was likely performed to determine the IC50 of this compound for the IL-1 receptors.

IL-8 Production Inhibition Assay

This assay would have quantified the ability of this compound to inhibit IL-1-induced IL-8 secretion from human dermal fibroblasts.

ICAM-1 Expression Inhibition Assay

This assay would have measured the effect of this compound on IL-1-induced ICAM-1 expression on the surface of endothelial cells.

Conclusion

This compound is a well-characterized, potent, and species-specific antagonist of the human type I IL-1 receptor. Its activity in human cells and cynomolgus monkeys, coupled with its lack of activity in murine models, makes it a valuable tool for studying the IL-1 signaling pathway in primate systems and highlights the importance of species considerations in drug development. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. For complete and detailed experimental protocols, readers are directed to the primary literature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. velvio.com [velvio.com]

- 3. Preclinical evaluation of the mono-PEGylated recombinant human interleukin-11 in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Daily ascending dosing in cynomolgus monkeys to mitigate cytokine release syndrome induced by ERY22, surrogate for T-cell redirecting bispecific antibody ERY974 for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Translatability of findings from cynomolgus monkey to human suggests a mechanistic role for IL-21 in promoting immunogenicity to an anti-PD-1/IL-21 mutein fusion protein [frontiersin.org]

- 6. Inhibition of interleukin 1 (IL-1) binding and bioactivity in vitro and modulation of acute inflammation in vivo by IL-1 receptor antagonist and anti-IL-1 receptor monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on AF12198: A Novel Antagonist of the IL-1 Receptor in Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 (IL-1) is a pivotal cytokine in the inflammatory cascade, making it a key target for therapeutic intervention in a host of inflammatory diseases. This technical guide delves into the foundational research on AF12198, a novel low molecular weight peptide antagonist of the human type I interleukin-1 receptor (IL-1RI). This compound has demonstrated both in vitro and in vivo efficacy in blocking IL-1-mediated inflammatory responses. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols from seminal studies, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a 15-amino acid peptide (Ac-FEWTPGWYQJYALPL-NH2, where J represents the unnatural amino acid 2-azetidine-1-carboxylic acid) identified through phage display library screening.[1] It functions as a selective antagonist of the human type I IL-1 receptor.[1] Unlike the naturally occurring IL-1 receptor antagonist (IL-1ra), this compound is a small molecule, which can offer advantages in terms of production and delivery.[1] Its antagonistic activity prevents the binding of both IL-1α and IL-1β, potent regulators of inflammatory responses, to their receptor, thereby inhibiting downstream signaling and the expression of inflammatory mediators.[1]

Mechanism of Action: Targeting the IL-1 Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively binding to the human type I IL-1 receptor.[1] This binding competitively inhibits the binding of IL-1α and IL-1β, which are the natural ligands for this receptor. The IL-1RI is a critical component of the inflammatory signaling cascade. Upon ligand binding, it recruits the accessory protein IL-1RAcP, leading to the formation of a signaling complex that initiates a downstream cascade involving the activation of NF-κB and MAP kinases. This ultimately results in the transcription of numerous pro-inflammatory genes, including those for cytokines like IL-6 and IL-8, and adhesion molecules like ICAM-1.[2] By blocking the initial ligand-receptor interaction, this compound effectively abrogates this entire downstream signaling pathway.

Quantitative Data on In Vitro and In Vivo Efficacy

Seminal studies have quantified the inhibitory effects of this compound on IL-1-induced cellular responses. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of IL-1-Induced Inflammatory Mediators by this compound [1]

| Cell Type | IL-1 Induced Mediator | IC50 of this compound |

| Human Dermal Fibroblasts | Interleukin-8 (IL-8) Production | 25 nM |

| Human Endothelial Cells | Intercellular Adhesion Molecule-1 (ICAM-1) Expression | 9 nM |

Table 2: In Vivo Efficacy of this compound in Cynomolgus Monkeys [1]

| Experimental Setup | Measured Outcome | Result |

| Intravenous infusion of this compound | Ex vivo IL-1 induction of IL-6 | Blocked |

| Intravenous infusion of this compound | In vivo induction of IL-6 | Down-modulated |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational research on this compound.

In Vitro Inhibition of IL-1-Induced IL-8 Production

-

Cell Line: Human dermal fibroblasts.

-

Stimulation: Cells were stimulated with Interleukin-1 (IL-1).

-

Treatment: Various concentrations of this compound were added to the cell cultures.

-

Assay: The concentration of IL-8 in the cell culture supernatant was measured, likely using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve of this compound.

In Vitro Inhibition of IL-1-Induced ICAM-1 Expression

-

Cell Line: Human endothelial cells.

-

Stimulation: Cells were stimulated with IL-1.

-

Treatment: Various concentrations of this compound were co-incubated with the cells.

-

Assay: The expression of ICAM-1 on the surface of the endothelial cells was quantified, likely using flow cytometry with a fluorescently labeled anti-ICAM-1 antibody.

-

Data Analysis: The IC50 was determined from the dose-response curve.

In Vivo Assessment in Cynomolgus Monkeys

-

Animal Model: Cynomolgus monkeys.

-

Treatment: this compound was administered as an intravenous infusion.

-

Ex Vivo Analysis: Blood samples were collected from the treated animals. These samples were then stimulated with IL-1 ex vivo, and the subsequent induction of IL-6 was measured.

-

In Vivo Analysis: The in vivo induction of IL-6 was also measured, likely from plasma or serum samples, to assess the systemic effect of this compound.

-

Assay: IL-6 levels were quantified using a sensitive immunoassay such as ELISA.

-

Outcome: The study observed a blockage of ex vivo IL-1-induced IL-6 and a down-modulation of in vivo IL-6 induction.[1]

Conclusion and Future Directions

The foundational research on this compound establishes it as a potent and selective small molecule antagonist of the human type I IL-1 receptor.[1] Its demonstrated efficacy in blocking key inflammatory mediators both in vitro and in vivo highlights its potential as a therapeutic agent for IL-1-driven inflammatory diseases.[1] Further research would be necessary to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as its safety and efficacy in various preclinical models of inflammatory conditions. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the exploration of this compound and other novel anti-inflammatory therapeutics.

References

AF12198: A Potent Peptide Antagonist for Interrogating Interleukin-1 Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 (IL-1), a key pleiotropic cytokine, plays a central role in orchestrating the inflammatory response. The IL-1 family of ligands and their receptors are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in a wide array of inflammatory and autoimmune diseases. Consequently, the development of specific antagonists to probe IL-1 signaling and for therapeutic intervention is of significant interest. AF12198 is a novel, potent, and selective low molecular weight peptide antagonist of the human type I interleukin-1 receptor (IL-1R1), making it a valuable tool for the detailed study of IL-1 biology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, experimental methodologies for its use, and visualizations of the relevant biological pathways and experimental workflows.

This compound: Mechanism of Action and Specificity

This compound is a 15-amino acid peptide with the sequence Ac-FEWTPGWYQJYALPL-NH2, where 'J' represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1] Its primary mechanism of action is the competitive antagonism of the human type I IL-1 receptor (IL-1R1).[2] By binding to IL-1R1, this compound prevents the binding of the endogenous agonists IL-1α and IL-1β, thereby blocking the initiation of the downstream signaling cascade that leads to the expression of numerous pro-inflammatory genes.[1][2]

A key feature of this compound is its high selectivity for the human IL-1R1. It exhibits significantly lower affinity for the human type II IL-1 receptor (IL-1R2) and the murine type I IL-1 receptor, highlighting its species and receptor-type specificity.[1][2] This selectivity makes it a precise tool for dissecting the role of IL-1R1-mediated signaling in human cells and systems.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound

| Target | Assay | Cell Type/System | IC50 | Reference |

| Human IL-1R1 | Competitive binding with 125I-IL-1α | - | 8 nM | [2] |

| Human IL-1R2 | Competitive binding | - | 6.7 µM | [2] |

| Murine IL-1R1 | Competitive binding | - | >200 µM | [2] |

| IL-1-induced IL-8 Production | Inhibition of IL-8 secretion | Human Dermal Fibroblasts | 25 nM | [1][2] |

| IL-1-induced ICAM-1 Expression | Inhibition of ICAM-1 expression | Human Umbilical Vein Endothelial Cells (HUVECs) | 9 nM | [1][2] |

| IL-1-induced IL-6 Induction | Inhibition of IL-6 secretion | Heparinized human primate blood | 15 µM | [2] |

| IL-1-induced IL-6 Induction | Inhibition of IL-6 secretion | Blood from cynomolgus monkeys | 17 µM | [2] |

Table 2: In Vivo Activity of this compound

| Animal Model | Experimental Effect | Dosage | Outcome | Reference |

| Cynomolgus Monkeys | Blocks ex vivo IL-1 induction of IL-6 | - | Down-modulation of in vivo IL-6 induction | [1] |

| Rats with LPS-induced acute lung inflammation | Attenuation of lung MPO activity and reduction of lung microvascular leakage | 16 mg/kg (intravenous infusion) 30 min before LPS | Significant reduction in MPO activity and microvascular leakage at 4h, 12h, and 24h post-LPS | [2] |

Key Experimental Protocols

Detailed, step-by-step protocols for the use of this compound are often specific to the laboratory and experimental setup. However, based on published studies, the following sections provide an overview of the methodologies for key experiments.

Inhibition of IL-1-Induced IL-8 Production in Human Dermal Fibroblasts

This assay quantifies the ability of this compound to block the production of the pro-inflammatory chemokine IL-8 in response to IL-1 stimulation.

-

Cell Culture: Human dermal fibroblasts are cultured in appropriate media and conditions until they reach a suitable confluency.

-

Stimulation: The fibroblasts are pre-incubated with varying concentrations of this compound for a specified period. Subsequently, they are stimulated with a pro-inflammatory concentration of IL-1α or IL-1β.

-

Incubation: The cells are incubated for a sufficient time to allow for the production and secretion of IL-8 into the culture supernatant.

-

Quantification of IL-8: The concentration of IL-8 in the culture supernatant is measured using a sensitive and specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The IC50 value for this compound is determined by plotting the percentage of inhibition of IL-8 production against the concentration of this compound and fitting the data to a dose-response curve.

Inhibition of IL-1-Induced ICAM-1 Expression in Human Umbilical Vein Endothelial Cells (HUVECs)

This assay assesses the efficacy of this compound in preventing the upregulation of the cell adhesion molecule ICAM-1 on the surface of endothelial cells following IL-1 stimulation.

-

Cell Culture: HUVECs are cultured in specialized endothelial cell growth media until they form a confluent monolayer.

-

Treatment: The HUVEC monolayer is treated with different concentrations of this compound prior to or concurrently with stimulation by IL-1α or IL-1β.

-

Incubation: The cells are incubated for a period that allows for the surface expression of ICAM-1.

-

Detection of ICAM-1: The level of ICAM-1 expression on the cell surface is quantified. This can be achieved through various methods, including cell-based ELISA or flow cytometry using a fluorescently labeled anti-ICAM-1 antibody.

-

Data Analysis: The IC50 value is calculated by determining the concentration of this compound that results in a 50% reduction in IL-1-induced ICAM-1 expression.

In Vivo Inhibition of IL-6 Induction in Cynomolgus Monkeys

This experimental model demonstrates the in vivo bioactivity of this compound.

-

Animal Model: Cynomolgus monkeys are used as a non-human primate model.

-

Administration of this compound: this compound is administered to the monkeys, typically via intravenous infusion.

-

Ex Vivo IL-1 Induction of IL-6: Blood samples are collected from the treated animals. These samples are then stimulated ex vivo with IL-1 to induce the production of IL-6.

-

In Vivo IL-6 Modulation: In parallel, the in vivo levels of IL-6 are monitored following a systemic inflammatory challenge.

-

Quantification of IL-6: The concentration of IL-6 in the plasma or serum is measured using a validated immunoassay.

-

Analysis: The ability of this compound to block the ex vivo induction of IL-6 and to down-modulate the in vivo levels of IL-6 is assessed.

Visualizing the Molecular and Experimental Landscape

Interleukin-1 Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical IL-1 signaling pathway and highlights the inhibitory role of this compound.

Caption: IL-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound Activity

The following diagram outlines a typical experimental workflow for the characterization of this compound's antagonist activity.

References

Methodological & Application

Application Notes and Protocols for AF12198: An In Vitro Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing AF12198, a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL-1R1). This document details the methodologies for key assays to evaluate the efficacy and mechanism of action of this compound, presents quantitative data in a clear, tabular format, and includes visualizations of the relevant signaling pathway and experimental workflows.

Application Notes

This compound is a 15-mer peptide that has been identified as a selective antagonist of the human IL-1R1. It effectively blocks the binding of interleukin-1 (IL-1) and subsequently inhibits downstream inflammatory signaling pathways. The following sections describe the key in vitro applications of this compound.

Target Binding and Affinity

This compound demonstrates high affinity and selectivity for the human IL-1R1. Competitive binding assays are crucial to determine its binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50).

Inhibition of Pro-inflammatory Cytokine Production

A primary function of IL-1 is the induction of other pro-inflammatory cytokines. This compound has been shown to effectively inhibit the IL-1-induced production of key inflammatory mediators such as Interleukin-8 (IL-8) and Interleukin-6 (IL-6) in relevant cell types.

Downregulation of Cell Adhesion Molecule Expression

IL-1 signaling promotes the expression of cell adhesion molecules on endothelial cells, facilitating the recruitment of immune cells to sites of inflammation. This compound can be assayed for its ability to inhibit the IL-1-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1).

Mechanism of Action: Inhibition of NF-κB Signaling

The pro-inflammatory effects of IL-1 are largely mediated through the activation of the NF-κB signaling pathway. This compound's mechanism of action involves the blockade of this pathway by preventing the initial ligand-receptor interaction.

Quantitative Data Summary

The following tables summarize the quantitative data for the in vitro activity of this compound.

Table 1: Binding Affinity of this compound to IL-1 Receptors

| Receptor | IC50 (nM) |

| Human IL-1 Receptor Type I | 8 |

| Human IL-1 Receptor Type II | > 6700 |

| Murine IL-1 Receptor Type I | > 200000 |

Table 2: Inhibition of IL-1-induced Cellular Responses by this compound

| Assay | Cell Type | IL-1-induced Marker | IC50 |

| IL-8 Production | Human Dermal Fibroblasts | IL-8 | 25 nM |

| ICAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | ICAM-1 | 9 nM |

| IL-6 Production | Human Primate Blood | IL-6 | 15 µM |

Experimental Protocols

This section provides detailed protocols for the key in vitro experiments to characterize this compound.

Protocol 1: IL-1R1 Competitive Binding Assay

This protocol determines the ability of this compound to compete with a radiolabeled IL-1 ligand for binding to the human IL-1R1.

Materials:

-

HEK293 cells stably expressing human IL-1R1

-

Radiolabeled IL-1β (e.g., [¹²⁵I]IL-1β)

-

Unlabeled recombinant human IL-1β

-

This compound

-

Binding Buffer (e.g., RPMI 1640 with 1% BSA and 25 mM HEPES)

-

Wash Buffer (e.g., ice-cold PBS)

-

Scintillation fluid and counter

Procedure:

-

Culture HEK293-IL-1R1 cells to 80-90% confluency in 24-well plates.

-

Prepare serial dilutions of this compound and unlabeled IL-1β (for positive control) in Binding Buffer.

-

Wash the cells once with ice-cold PBS.

-

Add 200 µL of Binding Buffer containing a fixed concentration of radiolabeled IL-1β (e.g., 50 pM) and varying concentrations of this compound or unlabeled IL-1β to each well.

-

Incubate the plate at 4°C for 2-4 hours with gentle agitation.

-

Aspirate the binding solution and wash the cells three times with ice-cold Wash Buffer.

-

Lyse the cells with 0.5 M NaOH and collect the lysate.

-

Add the lysate to scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value.

Protocol 2: Inhibition of IL-1-induced IL-8 Production in Human Dermal Fibroblasts

This protocol measures the ability of this compound to inhibit the secretion of IL-8 from human dermal fibroblasts stimulated with IL-1β.[1]

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium

-

Recombinant human IL-1β

-

This compound

-

Human IL-8 ELISA Kit

-

96-well cell culture plates

Procedure:

-

Seed HDFs into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound.

-

Pre-incubate the cells with this compound for 1 hour at 37°C.

-

Stimulate the cells with a final concentration of 1 ng/mL of recombinant human IL-1β. Include a negative control (no IL-1β) and a positive control (IL-1β alone).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of IL-8 production for each concentration of this compound and determine the IC50 value.

Protocol 3: Inhibition of IL-1-induced ICAM-1 Expression in HUVECs

This protocol assesses the effect of this compound on the surface expression of ICAM-1 on human umbilical vein endothelial cells (HUVECs) stimulated with IL-1β, using a cell-based ELISA.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Recombinant human IL-1β

-

This compound

-

Primary antibody against human ICAM-1

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

96-well cell culture plates

Procedure:

-

Seed HUVECs into a 96-well plate at a density of 1 x 10⁴ cells/well and grow to confluency.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 10 ng/mL of IL-1β for 18-24 hours.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Block non-specific binding with 1% BSA in PBS for 1 hour.

-

Incubate the cells with a primary antibody against human ICAM-1 for 1-2 hours at room temperature.

-

Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Wash the cells and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition of ICAM-1 expression and determine the IC50 value.

Protocol 4: NF-κB Reporter Assay

This protocol determines the inhibitory effect of this compound on IL-1-induced NF-κB activation using a reporter gene assay.[2][3][4][5]

Materials:

-

HEK293 cells stably co-transfected with a human IL-1R1 expression vector and an NF-κB-luciferase reporter construct.

-

Cell culture medium

-

Recombinant human IL-1β

-

This compound

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Seed the reporter cells into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with 10 ng/mL of IL-1β for 6 hours.

-

Lyse the cells and measure the luciferase activity using a Luciferase Assay System according to the manufacturer's protocol with a luminometer.

-

Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.

Visualizations

Signaling Pathway

Caption: IL-1 Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow

Caption: General Experimental Workflow for this compound In Vitro Assays.

References

- 1. Dermal fibroblasts are the key sensors of aseptic skin inflammation through interleukin 1 release by lesioned keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

Application Notes and Protocols for AF12198 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF12198 is a synthetic 15-mer peptide that functions as a selective antagonist of the human type I interleukin-1 (IL-1) receptor (IL-1RI).[1] By binding to IL-1RI, this compound effectively blocks the downstream signaling cascade initiated by the pro-inflammatory cytokines IL-1α and IL-1β.[1][2][3] This antagonistic activity makes this compound a valuable tool for investigating the role of the IL-1 signaling pathway in various biological processes and a potential therapeutic agent for IL-1 mediated inflammatory diseases.[4]

These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to study its inhibitory effects on IL-1-induced cellular responses.

Mechanism of Action

Interleukin-1 (IL-1) plays a central role in initiating and amplifying inflammatory responses.[4][5] The binding of IL-1α or IL-1β to IL-1RI on the cell surface leads to the recruitment of the IL-1 receptor accessory protein (IL-1RAcP).[3][5][6] This dimerization event brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the two receptor components into close proximity, initiating a downstream signaling cascade.[3] This cascade involves the recruitment of adaptor proteins like MyD88 and subsequent activation of kinases such as IRAKs and TRAF6, ultimately leading to the activation of transcription factors like NF-κB and AP-1.[2][5][6] These transcription factors then drive the expression of numerous pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8), chemokines, and adhesion molecules (e.g., ICAM-1).[1][2]

This compound acts as a competitive antagonist at the IL-1RI. By occupying the receptor binding site, it prevents IL-1 from binding and initiating the signaling cascade, thereby inhibiting the subsequent inflammatory gene expression.[1][3]

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro cell-based assays. The following table summarizes the key reported values.